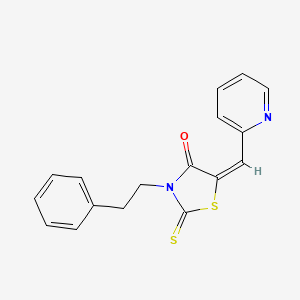

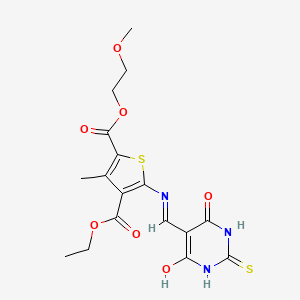

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a Schiff base, which are typically formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes . They are known for their diverse range of biological activities .

Synthesis Analysis

Schiff bases can be synthesized via the condensation reaction of 2-pyridinecarboxaldehyde with a suitable amine . The reaction is typically carried out in a solvent like ethanol .

Chemical Reactions Analysis

Schiff bases are known to form complexes with various metals . These complexes can be characterized by techniques like UV-Visible, fluorescence, IR and 1H NMR spectroscopies .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various spectroscopic techniques. For instance, the maximum absorption wavelength can be found using UV-Visible spectroscopy .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities . In medicinal chemistry, the pyrimidine moiety, which is structurally similar to the thiazolidinone core of this compound, is known to exhibit anti-fibrotic properties . These compounds can inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Compounds with a pyrimidine structure are reported to have antimicrobial activities . Given the structural similarity, (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one may also possess antimicrobial properties, which could be harnessed for developing new antibiotics or antiseptics .

Antitumor Potential

The pyrimidine derivatives are known for their antitumor effects . Research into similar compounds has shown promise in this field, suggesting that (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one could be a candidate for antitumor drug development .

Nonlinear Optical (NLO) Applications

Schiff bases, which share a common functional group with our compound, are known for their nonlinear optical properties . These properties are valuable for applications such as solar energy collectors, optoelectronic devices, and clean energy solutions .

Prostate Cancer Inhibition

Benzohydrazide derivatives, which are structurally related to our compound, have been identified as potential inhibitors of prostate cancer . This suggests that (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one could be explored for its efficacy against prostate cancer .

Chemical Intermediate for Heterocyclic Compounds

The compound serves as a chemical intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. It’s an important component in the construction of libraries of compounds for further pharmacological study .

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity of the compound. Some Schiff bases and their metal complexes have been found to interact with DNA, thereby interfering with the binding of transcription factors to promoter sites, inhibiting gene transcription required for the biological activity of cells .

Safety and Hazards

properties

IUPAC Name |

(5E)-3-(2-phenylethyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16-15(12-14-8-4-5-10-18-14)22-17(21)19(16)11-9-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNSFDFJWQICGV-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=N3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)